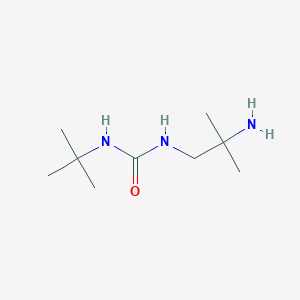
3-(2-Amino-2-methylpropyl)-1-tert-butylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Amino-2-methylpropyl)-1-tert-butylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of an amino group attached to a methylpropyl chain, which is further connected to a tert-butylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Amino-2-methylpropyl)-1-tert-butylurea typically involves the reaction of 2-amino-2-methylpropanol with tert-butyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 2-amino-2-methylpropanol and tert-butyl isocyanate.
Reaction Conditions: The reaction is typically conducted in an inert solvent such as dichloromethane or tetrahydrofuran at room temperature.
Procedure: The 2-amino-2-methylpropanol is added to a solution of tert-butyl isocyanate in the chosen solvent. The mixture is stirred for several hours to ensure complete reaction.
Isolation: The product is isolated by evaporating the solvent and purifying the residue using techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the process may be optimized to enhance yield and reduce costs. This could involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification methods to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Amino-2-methylpropyl)-1-tert-butylurea can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The urea moiety can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
3-(2-Amino-2-methylpropyl)-1-tert-butylurea has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(2-Amino-2-methylpropyl)-1-tert-butylurea involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the urea moiety can interact with enzymes or receptors. These interactions can modulate the activity of proteins and enzymes, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Amino-2-methyl-1-propanol: A related compound with similar structural features but different functional groups.
tert-Butylurea: Shares the urea moiety but lacks the amino-methylpropyl chain.
Uniqueness
3-(2-Amino-2-methylpropyl)-1-tert-butylurea is unique due to the combination of its amino-methylpropyl chain and tert-butylurea moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Fórmula molecular |
C9H21N3O |
|---|---|
Peso molecular |
187.28 g/mol |
Nombre IUPAC |
1-(2-amino-2-methylpropyl)-3-tert-butylurea |
InChI |
InChI=1S/C9H21N3O/c1-8(2,3)12-7(13)11-6-9(4,5)10/h6,10H2,1-5H3,(H2,11,12,13) |
Clave InChI |
OQRQOWICRNWXMK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)NC(=O)NCC(C)(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


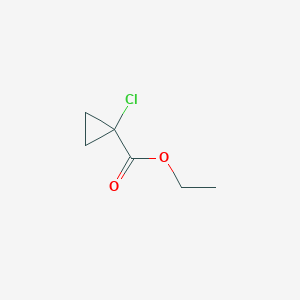
![tert-Butyl4-fluoro-1,7-diazaspiro[4.4]nonane-7-carboxylate](/img/structure/B13066317.png)
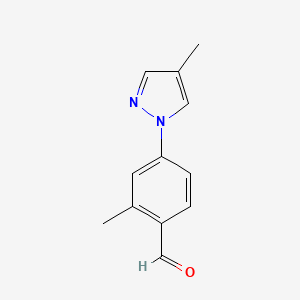
![2-(Methylsulfanyl)spiro[3.4]octane-2-carboxylic acid](/img/structure/B13066324.png)


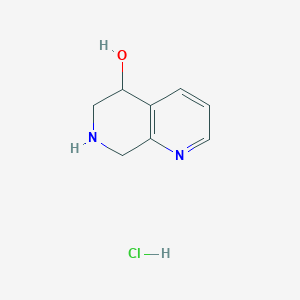
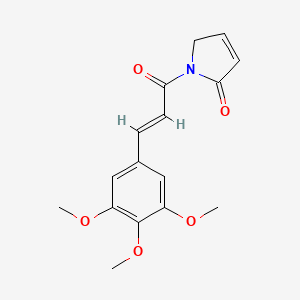
![(3R,6R,7aS)-6-(dibenzylamino)-3-phenyltetrahydropyrrolo[1,2-c]oxazol-5(3H)-one](/img/structure/B13066366.png)
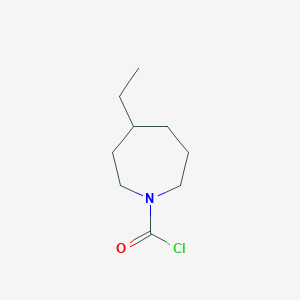


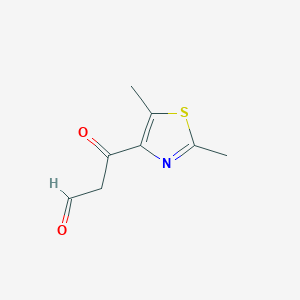
![4-Butyl-4-methyl-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13066410.png)
